Cyclohexylguanidine

Übersicht

Beschreibung

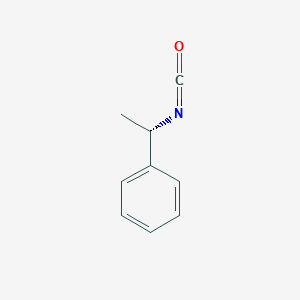

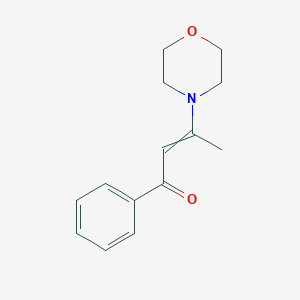

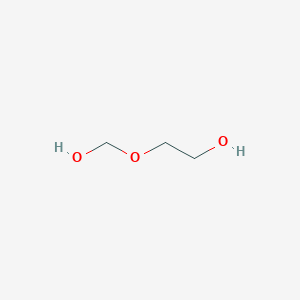

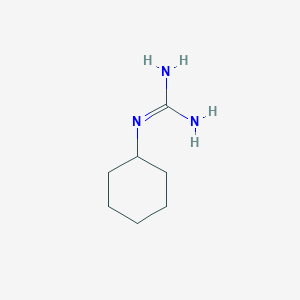

Cyclohexylguanidine is a chemical compound with the molecular formula C7H15N3 . It is a part of a larger family of compounds known as guanidines, which have received attention due to their applications in various fields such as pharmaceutics and organic synthesis .

Synthesis Analysis

The synthesis of guanidines, including this compound, has been a topic of interest in recent years. Traditional methods are available for the preparation of guanidines, but new synthetic approaches are still in demand . The development of synthetic preparation methods for guanidines via transition metal catalysis has been a recent focus .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a cationic bis-guanide consisting of two 4-chlorophenyl rings and two biguanide groups joined by a central hexamethylene chain . It contains a total of 25 bonds, including 10 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 six-membered ring, 1 guanidine derivative, 1 primary amine (aliphatic), and 1 secondary amine (aliphatic) .

Wissenschaftliche Forschungsanwendungen

Cyclohexylguanidine acts as a histamine analog and interacts with receptor structures in the guinea-pig ileum. At lower concentrations, it serves as a competitive antagonist of histamine, while at higher concentrations, it lacks spasmogenic activity due to the absence of an aromatic character and the bulkiness of the cyclohexyl side chain (Rezende, Diniz, & Mares-Guia, 1976).

This compound hydrochlorides, upon acetylation, yield substituted triazines, indicating its potential in chemical synthesis and pharmaceutical applications (Cockburn & Bannard, 1957).

In the context of antimalarial research, derivatives of this compound, like cycloguanil, target the Plasmodium falciparum dihydrofolate reductase enzyme. Mutations in this enzyme lead to differential resistance to cycloguanil and pyrimethamine, underlining its role in the development of antimalarial drugs (Foote, Galatis, & Cowman, 1990; Peterson, Milhous, & Wellems, 1990).

This compound derivatives, such as CHS 828, demonstrate potent antitumor activity, suggesting their potential in cancer therapy. CHS 828 inhibits nuclear factor-κB activation and shows marked antitumor activity against various neuroendocrine tumors (Johanson et al., 2006; Hjarnaa et al., 1999).

This compound-based compounds, such as timegadine, have been studied for their anti-inflammatory properties, particularly in inhibiting prostaglandin and lipoxygenase activity, which is crucial in the treatment of inflammation-related diseases (Ahnfelt-Rønne & Arrigoni-Martelli, 1980).

Additionally, this compound derivatives have been explored in the field of neurology, particularly as noncompetitive N-methyl-D-aspartate receptor antagonists with neuroprotective properties, which could be significant in treating neurodegenerative diseases and conditions like stroke and brain trauma (Keana et al., 1989).

Eigenschaften

IUPAC Name |

2-cyclohexylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3/c8-7(9)10-6-4-2-1-3-5-6/h6H,1-5H2,(H4,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJGAPBXTFUSKNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20338296 | |

| Record name | Cyclohexylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20338296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14948-83-5 | |

| Record name | Cyclohexylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20338296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.